molecular formula C10H5BrF3NO2 B1417139 5-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid CAS No. 1805595-81-6

5-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid

Cat. No.: B1417139
CAS No.: 1805595-81-6
M. Wt: 308.05 g/mol
InChI Key: PDANOCIQLPGFFY-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid is an organic compound that features a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-3-(trifluoromethyl)benzoic acid to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the phenylacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The phenylacetic acid moiety can be oxidized to the corresponding carboxylic acid or other oxidation states using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

    Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Oxidation: Carboxylic acids or other oxidized forms of the phenylacetic acid moiety.

Scientific Research Applications

5-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyano group can participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorobenzotrifluoride
  • 3-Amino-5-bromobenzotrifluoride
  • 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid

Uniqueness

5-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid is unique due to the presence of both a cyano group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications. The cyano group can act as an electron-withdrawing group, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity.

Properties

IUPAC Name

2-[5-bromo-2-cyano-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-6-1-5(2-9(16)17)7(4-15)8(3-6)10(12,13)14/h1,3H,2H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDANOCIQLPGFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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